molecular formula C26H14F34I2O4 B8064439 Butanedioic acid, 1,4-bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) ester CAS No. 887268-04-4

Butanedioic acid, 1,4-bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) ester

Cat. No.: B8064439
CAS No.: 887268-04-4
M. Wt: 1290.1 g/mol
InChI Key: IFGOADCUJZFGMJ-UHFFFAOYSA-N
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Description

Butanedioic acid, 1,4-bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) ester is a highly fluorinated ester derivative of succinic acid. Its structure features two perfluorinated alkyl chains (each containing 17 fluorine atoms) terminated by an iodine atom at the 2-position of the undecyl group. The iodine substituents may further enable reactivity in cross-coupling or substitution reactions, offering pathways for functionalization .

Properties

IUPAC Name

bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14F34I2O4/c27-11(28,13(31,32)15(35,36)17(39,40)19(43,44)21(47,48)23(51,52)25(55,56)57)3-7(61)5-65-9(63)1-2-10(64)66-6-8(62)4-12(29,30)14(33,34)16(37,38)18(41,42)20(45,46)22(49,50)24(53,54)26(58,59)60/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGOADCUJZFGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14F34I2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121762
Record name 1,4-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-04-4
Record name 1,4-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a butanedioic acid backbone and multiple heptadecafluoro-2-iodoundecyl groups. This configuration contributes to its distinctive chemical properties and biological interactions.

Molecular Formula

  • Molecular Formula: C25H36F17I2O4
  • Molecular Weight: 1156.33 g/mol

Research indicates that butanedioic acid derivatives can exhibit various biological activities through different mechanisms:

  • Cell Signaling Modulation : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, succinate (a related compound) has been shown to activate GPR91 receptors leading to various physiological responses such as inflammation and metabolic regulation .
  • Epigenetic Effects : Elevated levels of succinate can inhibit 2-oxoglutarate-dependent dioxygenases, influencing histone modifications and gene expression profiles. This suggests that butanedioic acid derivatives may also exert epigenetic effects through similar pathways .
  • Antimicrobial Activity : Some studies suggest that certain esters of butanedioic acid possess antimicrobial properties, potentially making them useful in pharmaceutical applications .

Toxicological Profile

The toxicological profile of perfluorinated compounds is a critical area of study due to their persistence in the environment and potential health impacts:

  • Environmental Persistence : These compounds are known for their stability and resistance to degradation, leading to bioaccumulation in wildlife and humans .
  • Health Concerns : Exposure to perfluorinated compounds has been associated with various health issues including endocrine disruption and developmental toxicity .

Case Study 1: Pharmacokinetics in Animal Models

A study examined the pharmacokinetics of a closely related perfluorinated compound in rats. The results indicated favorable absorption and distribution characteristics, suggesting potential therapeutic uses in inflammatory disorders .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of butanedioic acid derivatives revealed significant accumulation in aquatic ecosystems. This raises concerns about their long-term ecological effects and necessitates further investigation into their degradation pathways .

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The ester functional groups in the molecule are susceptible to hydrolysis under acidic or alkaline conditions. The electron-withdrawing nature of the perfluoroalkyl chains may influence reaction kinetics by destabilizing transition states.

Condition Mechanism Products Notes
Acidic (e.g., H₂SO₄)AAc2 (acid-catalyzed)1,4-Butanedioic acid + 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecanolFluorinated alcohols are typically resistant to further oxidation due to C-F bond stability .
Alkaline (e.g., NaOH)BA c2 (base-catalyzed)Disodium succinate + fluorinated alkoxide intermediatesPerfluoroalkyl groups may slow hydrolysis due to steric hindrance and reduced nucleophilic attack .

Nucleophilic Substitution at Iodine Sites

The iodine atoms in the fluorinated chains are potential sites for nucleophilic substitution (SN2), influenced by the electron-deficient environment of the perfluoroalkyl group.

Nucleophile Conditions Products Reactivity Factors
Hydroxide (OH⁻)Polar aprotic solvent1,4-Bis(heptadecafluoro-2-hydroxyundecyl) succinateLow reaction rate due to steric bulk and electron-withdrawing effects of fluorine .
Amines (R-NH₂)DMF, 60–80°CFluorinated thioethers or aminesLimited data; reactivity likely requires elevated temperatures .

Elimination Reactions

Under strong bases (e.g., KOtBu), β-hydrogen elimination could occur, though the perfluorinated chain likely lacks accessible β-hydrogens adjacent to iodine.

Base Conditions Products Feasibility
Potassium tert-butoxideDMSO, 100°CUnsaturated fluorinated alkene (if β-H exists)Unlikely due to fluorine substitution reducing available β-hydrogens .

Radical Reactions

Perfluoroalkyl iodides are known to undergo radical chain reactions under UV light. This could lead to dimerization or cross-coupling:

Initiation Products Applications
UV lightBis(perfluoroundecyl) succinate dimersPotential use in polymer chemistry .

Stability and Decomposition

  • Thermal Stability : Likely stable up to 200°C due to strong C-F bonds, but may decompose into perfluoroalkyl iodides and succinic anhydride at higher temperatures.

  • Photolytic Degradation : UV exposure could cleave C-I bonds, generating perfluoroalkyl radicals .

Key Challenges in Reactivity

  • Steric Hindrance : Bulky perfluoroalkyl groups impede nucleophilic access to ester or iodine sites.

  • Electron Deficiency : Fluorine’s electronegativity reduces susceptibility to electrophilic attack.

  • Environmental Persistence : C-F bonds resist biodegradation, complicating waste management .

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogues

Compound Name CAS No. Key Functional Groups Fluorine Content Notable Substituents
Target Compound N/A* - 1,4-Succinate ester
- Perfluoroalkyl chains
- Terminal iodine
34 F atoms Iodine (reactive site)
Butanedioic acid, sulfo-, 1,4-dioctyl ester () 2373-23-1 - Sulfonate group
- Octyl ester chains
0 Sulfonate (hydrophilic)
Sodium bis(2-ethylhexyl) sulfosuccinate () 577-11-7 - Sulfonate
- Branched alkyl esters
0 Sodium counterion (water solubility)
tert-Butyl (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) carbamate () N/A - Perfluoroalkyl chain
- Iodine
- Carbamate
17 F atoms tert-Butyl carbamate (protecting group)

Key Observations:

  • The target compound’s perfluorinated chains distinguish it from non-fluorinated analogues like sulfosuccinates (), which rely on sulfonate groups for surfactant properties .
  • Unlike sodium sulfosuccinates (e.g., ), the target lacks ionic groups, favoring non-polar solubility and surface activity in fluorophilic environments .
  • The iodine substituents contrast with carbamate or sulfonate termini in analogues, enabling distinct reactivity (e.g., nucleophilic substitution) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Water Solubility Thermal Stability Surface Tension Reduction Environmental Persistence
Target Compound Low (fluorophilic) High (C-F bonds) Moderate (non-ionic) Likely high (PFAS-like)
Sodium bis(2-ethylhexyl) sulfosuccinate () High (ionic) Moderate High (ionic surfactant) Low (biodegradable)
Butanedioic acid, sulfo-, 1,4-diisobutyl ester sodium salt () Moderate Moderate High Moderate (sulfonate degradation)

Key Observations:

  • The target’s fluorinated chains confer extreme thermal/chemical stability but raise concerns about environmental persistence, akin to per- and polyfluoroalkyl substances (PFAS) .
  • Ionic sulfosuccinates () excel in water solubility and surface activity but lack fluorocarbon-derived inertness .

Table 3: Application Profiles

Compound Primary Applications Advantages Limitations
Target Compound - Fluorosurfactants
- Specialty coatings
- Biomedical devices
- Chemical resistance
- Tunable reactivity via iodine
- Environmental toxicity concerns
Dioctyl sulfosuccinate () - Laxatives
- Emulsifiers
- Wetting agents
- High biocompatibility
- Low cost
- Limited stability in acidic conditions
Sulfobutanedioic acid diisobutyl ester sodium salt () - Cosmetics (foam booster)
- Textile processing
- Mildness on skin
- Biodegradability
- Lower thermal stability

Key Observations:

  • The target compound’s PFAS-like structure may limit its use in regulated industries due to growing restrictions on persistent fluorochemicals .
  • Non-fluorinated sulfosuccinates dominate biomedical and consumer markets due to safety profiles and regulatory acceptance .

Research Findings and Challenges

  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step fluorination and esterification, as seen in analogous perfluoroalkyl carbamates ().
  • Functionalization Potential: The iodine substituents offer avenues for further derivatization (e.g., forming carbon-carbon bonds), a feature absent in sulfonate-based analogues .

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